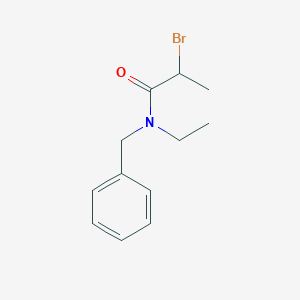

N-Benzyl-2-bromo-N-ethylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromo-N-ethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-14(12(15)10(2)13)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRYYOAYZKYXNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Paradigms for N Benzyl 2 Bromo N Ethylpropanamide

Direct α-Bromination of N-Benzyl-N-ethylpropanamide Precursors

One of the most direct routes to N-Benzyl-2-bromo-N-ethylpropanamide involves the introduction of a bromine atom at the α-position of the corresponding precursor, N-Benzyl-N-ethylpropanamide. This transformation can be achieved through either electrophilic or radical-based methodologies. The key to these methods is the activation of the α-carbon, which is facilitated by the adjacent carbonyl group.

Electrophilic Bromination Reagents and Reaction Conditions

Electrophilic bromination proceeds via the formation of an enol or enolate intermediate of the amide, which then acts as a nucleophile, attacking an electrophilic bromine source. While the enolization of amides is less favorable than that of ketones or esters, it can be promoted under specific conditions. nih.gov Common electrophilic brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

The reaction is often catalyzed by an acid, which promotes the formation of the enol tautomer. youtube.com However, a significant challenge with reagents like Br₂ and NBS is the potential for over-halogenation, leading to di-brominated byproducts, and their oxidative nature can limit functional group tolerance. nih.govacs.org To enhance selectivity for mono-bromination, alternative reagents and conditions have been developed. For instance, an umpolung strategy, which renders the α-position of the amide electrophilic via activation with triflic anhydride, allows for subsequent reaction with nucleophilic bromide sources. nih.gov Recently, novel N-X anomeric amides have been introduced as powerful electrophilic halogenating agents that can function under mild conditions and exhibit high selectivity, even for relatively unreactive substrates. chemrxiv.org

Table 1: Electrophilic Brominating Agents and Conditions for α-Bromination of Carbonyl Compounds

| Reagent/System | Catalyst/Conditions | Substrate Type | Key Features |

|---|---|---|---|

| Br₂ | Acid (e.g., HBr, AcOH) | Ketones, Amides | Classical method; risk of over-bromination. youtube.com |

| N-Bromosuccinimide (NBS) | Acid or Light | Ketones, Amides | Milder than Br₂; can also initiate radical pathways. acs.orgorganic-chemistry.org |

| Ammonium (B1175870) Bromide / Oxone® | None (catalyst-free) | Ketones, β-keto esters | Environmentally safer; proceeds at ambient temperature. |

| N-Anomeric Amides | Mild, often additive-free | (Hetero)aromatic ketones, complex molecules | High selectivity for mono-bromination; good functional group tolerance. chemrxiv.org |

| Tf₂O / Nucleophilic Bromide | Pyridine base | Amides | Umpolung strategy; high chemoselectivity. nih.gov |

Radical Halogenation Methodologies

Radical halogenation offers an alternative pathway for α-bromination. This process involves a free-radical chain mechanism, typically comprising initiation, propagation, and termination steps. The reaction is initiated by homolytic cleavage of a bromine source, often facilitated by UV light or a chemical radical initiator like AIBN (azobisisobutyronitrile). organic-chemistry.org

In the propagation phase, a bromine radical abstracts a hydrogen atom from the α-carbon of the N-Benzyl-N-ethylpropanamide, forming a stabilized α-amido radical. This radical then reacts with another molecule of the bromine source (e.g., Br₂ or NBS) to yield the desired this compound and a new bromine radical, which continues the chain. Benzylic and allylic positions are particularly susceptible to radical halogenation, but the α-position of a carbonyl group is also a viable site. organic-chemistry.org Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating these radical cascades, offering precise control over the reaction. rsc.org

A key consideration in radical halogenation is regioselectivity. For a substrate like N-Benzyl-N-ethylpropanamide, there are multiple potential sites for hydrogen abstraction, including the benzylic protons and the protons on the N-ethyl group, in addition to the target α-protons. Reaction conditions must be carefully controlled to favor bromination at the desired α-position.

Amide Bond Formation with Brominated Propanoic Acid Derivatives

An alternative synthetic strategy involves forming the amide bond itself as the final key step. This retrosynthetic approach disconnects the target molecule into N-benzyl-N-ethylamine and a 2-bromopropanoic acid derivative.

Coupling of 2-Bromopropanoic Acid or its Acyl Halides with N-Benzyl-N-ethylamine

The most common and efficient method for forming amides is the reaction of an amine with an activated carboxylic acid derivative, such as an acyl halide. beilstein-journals.org In this context, 2-bromopropanoic acid would first be converted to the more reactive 2-bromopropanoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with N-benzyl-N-ethylamine, usually in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

Alternatively, direct coupling of 2-bromopropanoic acid with N-benzyl-N-ethylamine can be achieved using various coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and reduce racemization. uantwerpen.be More recently, phosphonium (B103445) salt reagents generated in situ have also proven effective for amidation. nih.gov

Table 2: Common Coupling Methods for Amide Synthesis

| Method | Reagents | Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Acyl Halide Method | SOCl₂ or (COCl)₂, then amine + base | Typically 0°C to room temp. | High reactivity; requires extra step to make acyl halide. beilstein-journals.org |

| Carbodiimide Coupling | EDC or DCC, often with HOBt | Room temperature | Direct method; can have purification issues (e.g., DCU byproduct). uantwerpen.be |

| Phosphonium Salts | e.g., BOP, PyBOP | Room temperature | High efficiency, low racemization; reagents can be expensive. nih.gov |

| Boric Acid Catalysis | Boric acid | High temperature, often solvent-free | "Green" catalyst, inexpensive; requires harsh conditions. |

Regioselective Amidation Strategies

Regioselectivity in amidation becomes critical when a molecule contains multiple reactive sites. For the synthesis of this compound, the reactants are a secondary amine (N-benzyl-N-ethylamine) and a mono-functionalized acyl donor (2-bromopropanoic acid or its derivative). In this specific case, regioselectivity is straightforward as the secondary amine can only be acylated at the nitrogen atom.

However, in more complex syntheses, ensuring that the correct amine reacts with the correct carboxylic acid is paramount. For instance, when dealing with substrates containing both primary and secondary amines, the greater nucleophilicity and lower steric hindrance of the primary amine generally lead to its preferential acylation. nih.gov In cases involving molecules with multiple distinct functionalities, such as aminating bromobenzoic acids, chemo- and regioselectivity can be controlled through the choice of catalyst systems, like copper-based catalysts that favor coupling at specific positions. nih.gov

Stereoselective Synthesis of Enantiopure this compound

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer is often crucial for pharmaceutical applications. This requires stereoselective synthetic methods.

One powerful strategy is the use of a chiral auxiliary. acs.org In this approach, an achiral propanamide precursor is attached to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct the incoming bromine to one face of the enolate, leading to the formation of one diastereomer preferentially. Subsequent removal of the auxiliary yields the enantiomerically enriched α-bromoamide.

Another advanced approach is dynamic kinetic resolution (DKR). nih.govresearchgate.net This method is applied to a racemic mixture of the α-bromoamide. A catalyst (often enzymatic or a metal complex) rapidly racemizes the starting material, while a chiral reagent or another catalyst selectively reacts with only one of the enantiomers. nih.gov For example, haloalkane dehalogenases have been used for the kinetic resolution of racemic α-bromoamides, where the (R)-enantiomer is selectively converted to the corresponding (S)-α-hydroxyamide, leaving the unreacted (S)-α-bromoamide in high enantiomeric excess. nih.gov

Catalytic asymmetric α-halogenation represents the most elegant approach. Here, a chiral catalyst, used in sub-stoichiometric amounts, interacts with the substrate and the brominating agent to create a chiral environment, favoring the formation of one enantiomer. bohrium.com Chiral phase-transfer catalysts, such as spirocyclic binaphthyl-based ammonium salts, have been successfully employed for the enantioselective α-chlorination and α-fluorination of related compounds, and similar principles can be applied to bromination. bohrium.com

Table 3: Strategies for Stereoselective Synthesis of α-Bromoamides

| Strategy | Description | Example |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the bromination reaction. acs.org | Evans auxiliaries (oxazolidinones) or 2-oxoimidazolidine-4-carboxylate can be used to control facial selectivity of enolate bromination. acs.org |

| Dynamic Kinetic Resolution (DKR) | A racemic starting material is continuously racemized while one enantiomer is selectively removed via a reaction. researchgate.net | Enzymatic resolution using a haloalkane dehalogenase to selectively hydrolyze one enantiomer of a racemic α-bromoamide. nih.gov |

| Catalytic Asymmetric Bromination | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer of the product. bohrium.com | Iron(II) complexes with chiral ligands or chiral ammonium salts used as phase-transfer catalysts for enantioselective α-halogenation. bohrium.comorganic-chemistry.org |

Chiral Auxiliary-Driven Diastereoselective Routes

A powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. In the context of synthesizing α-bromo amides, a chiral auxiliary can be attached to the carboxylic acid precursor before the bromination step.

One common approach involves the use of Evans auxiliaries, which are oxazolidinones derived from α-amino acids. rsc.org The synthesis would begin by coupling the chiral auxiliary with a suitable carboxylic acid derivative. The resulting chiral imide can then undergo diastereoselective enolization followed by bromination. The steric bulk of the auxiliary directs the incoming electrophile (bromine) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched α-bromo carboxylic acid, which can then be converted to the final amide. rsc.org

Another notable example is the use of Oppolzer's camphorsultam as a chiral auxiliary. This auxiliary has been successfully employed in the diastereoselective synthesis of α-bromoamides. nih.gov A key advantage observed with camphorsultam-derived α-bromoamides is the potential for epimerization of the α-bromo stereocenter when treated with bromide salts. This allows for a dynamic resolution process where the more soluble diastereomer can be converted into the less soluble, and therefore easily separable, diastereomer, significantly increasing the diastereomeric excess. nih.gov

The general principle of these routes is summarized in the table below:

| Chiral Auxiliary | Key Features | Diastereoselectivity (d.r.) |

| Evans Oxazolidinones | Forms a rigid bicyclic system upon enolization, providing excellent stereocontrol. | Often >95:5 |

| Oppolzer's Camphorsultam | Allows for crystallization-induced dynamic resolution of α-bromoamide diastereomers. nih.gov | Can reach >99:1 nih.gov |

| Pseudoephedrine | Can be used to form chiral amides that direct subsequent reactions. rsc.org | Variable |

Asymmetric Catalysis in α-Bromination or Amide Formation Reactions

Asymmetric catalysis offers a more atom-economical approach to chiral synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric α-Bromination:

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. Chiral secondary amines, such as derivatives of proline or diphenylpyrrolidine, can catalyze the asymmetric α-bromination of aldehydes and ketones with high enantioselectivity. researchgate.net The mechanism involves the formation of a chiral enamine intermediate, which then reacts with an electrophilic bromine source. While direct application to amides is less common, this principle can be adapted.

Phase-transfer catalysis is another strategy that has been explored for asymmetric halogenation. beilstein-journals.org Chiral phase-transfer catalysts can facilitate the transfer of a brominating agent from one phase to another, enabling an enantioselective reaction at the interface. However, achieving high enantioselectivity in α-bromination reactions using this method has proven to be challenging. beilstein-journals.org

Asymmetric Amide Formation:

While the primary focus is often on the α-bromination step, asymmetric catalysis can also be applied to the amide bond formation itself. If a racemic α-bromo carboxylic acid is available, a kinetic resolution can be achieved using a chiral coupling reagent or catalyst that selectively reacts with one enantiomer, leaving the other unreacted.

A notable development is the use of chiral iron(II) complexes to catalyze the regio- and enantioselective α-halo-β-azido difunctionalization of α,β-unsaturated amides. organic-chemistry.org This demonstrates the potential of metal-based catalysts in achieving highly selective transformations on amide substrates.

| Catalytic System | Transformation | Enantioselectivity (ee) |

| Chiral Secondary Amines (e.g., diphenylpyrrolidine) | α-bromination of aldehydes/ketones researchgate.net | Up to 96% ee researchgate.net |

| Chiral Phase-Transfer Catalysts | α-halogenation of β-ketoesters beilstein-journals.org | Generally lower than other methods beilstein-journals.org |

| Chiral Iron(II) Complex | α-halo-β-azido difunctionalization of α,β-unsaturated amides organic-chemistry.org | High enantioselectivity organic-chemistry.org |

Enzymatic or Biocatalytic Routes to Chiral Bromo-Amides

Enzymes are highly selective catalysts that can perform complex chemical transformations under mild conditions. Their use in organic synthesis, including the preparation of chiral compounds, is a rapidly growing field. nih.gov

For the synthesis of chiral bromo-amides, two main enzymatic strategies can be considered:

Kinetic Resolution of Racemic α-Bromoamides: Haloalkane dehalogenases have been shown to effectively catalyze the kinetic resolution of racemic α-bromoamides. researchgate.net These enzymes selectively hydrolyze one enantiomer of the α-bromoamide to the corresponding α-hydroxyamide, leaving the other enantiomer of the α-bromoamide in high enantiomeric excess. The (R)-enantiomer is typically the preferred substrate. researchgate.net This method has been successfully applied to a range of α-bromoamides with different substituents. researchgate.net

Enantioselective Amide Formation: Lipases and proteases can catalyze the enantioselective formation of amide bonds. For instance, Candida cylindracea lipase (B570770) and subtilisin have been used for the enantioselective aminolysis of racemic esters with racemic amines to produce amides with two chiral centers. rsc.org This approach could potentially be adapted to the reaction of a chiral α-bromo ester with an amine to yield an enantiomerically enriched α-bromoamide.

| Enzyme | Reaction Type | Key Finding |

| Haloalkane Dehalogenase | Kinetic Resolution of racemic α-bromoamides researchgate.net | High enantioselectivity (E value >200) for several substrates, with the (R)-enantiomer being preferentially hydrolyzed. researchgate.net |

| Candida cylindracea Lipase | Enantioselective aminolysis of esters rsc.org | Can produce amides with two chiral centers from racemic starting materials. rsc.org |

| Subtilisin | Enantioselective aminolysis of esters rsc.org | Demonstrates high enantioselectivity for the amine component. |

Chromatographic and Crystallization-Based Resolution of Racemic Mixtures

When a racemic mixture of this compound is synthesized, the separation of the enantiomers becomes necessary to obtain the desired chiral compound.

Chromatographic Resolution:

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. nih.gov The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus separation. A variety of CSPs are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving good separation.

Crystallization-Based Resolution:

This classical method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. For an α-bromoamide, if it contains a basic or acidic functional group, it can be reacted with a chiral acid or base, respectively. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the original compound can be recovered by removing the resolving agent.

Another approach is preferential crystallization, where a saturated solution of the racemate is seeded with a crystal of one enantiomer, inducing the crystallization of that enantiomer. This method, however, requires that the racemate crystallizes as a conglomerate.

A more advanced technique is crystallization-induced dynamic resolution, where one diastereomer is crystallized from a solution in which the diastereomers are equilibrating. nih.gov This can lead to the conversion of the entire mixture into a single, solid diastereomer.

Advancements in Sustainable Synthesis of Halogenated Amides

The development of environmentally friendly and efficient synthetic methods is a major focus in modern chemistry. This section explores sustainable approaches to the synthesis of halogenated amides, which are relevant to the production of this compound.

Solvent-Free and Atom-Economical Methodologies for α-Bromination

Traditional bromination methods often use hazardous reagents and solvents. Sustainable alternatives aim to minimize waste and use safer chemicals.

Solvent-Free α-Bromination:

Solvent-free, or solid-state, reactions can significantly reduce the environmental impact of a chemical process. One such method involves the use of a hexamethylenetetramine-bromine complex (HMTAB) on basic alumina (B75360) for the α-bromination of alkanones under solvent-free conditions. researchgate.net This approach offers a simple and selective procedure for monobromination. Another example is the solvent-free α-bromination of aromatic ketones by grinding the substrate with 1,2-dipyridiniumditribromide-ethane (DPTBE).

Atom-Economical Methodologies:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste.

The use of N-bromosuccinimide (NBS) in the presence of a heterogeneous catalyst like silica-supported sodium hydrogen sulfate (B86663) offers an efficient method for the α-bromination of carbonyl compounds, including amides. researchgate.net This method often proceeds under mild conditions with high yields. researchgate.net

Electrochemical methods also present a green alternative. Anodic fluorination of phenylacetamides has been achieved in an ionic liquid medium under solvent-free conditions, suggesting the potential for similar electrochemical bromination strategies. nih.gov

| Method | Reagents/Conditions | Key Advantage |

| Solid-State Bromination | Hexamethylenetetramine-bromine (HMTAB) on basic alumina researchgate.net | Solvent-free, selective monobromination. researchgate.net |

| Grinding Method | 1,2-dipyridiniumditribromide-ethane (DPTBE) | Solvent-free, applicable to aromatic ketones. |

| Catalytic Bromination | NBS with silica-supported sodium hydrogen sulfate researchgate.net | Mild conditions, high yields. researchgate.net |

| Electrochemical Halogenation | Anodic fluorination in ionic liquid nih.gov | Environmentally friendly, solvent-free potential. nih.gov |

Halogen-Bonding Mediated Synthetic Approaches to Amides

Halogen bonding is a noncovalent interaction between a halogen atom (the Lewis acidic halogen bond donor) and a Lewis base. rsc.org This interaction has recently been harnessed to mediate chemical reactions, including amide bond formation.

A novel method for the synthesis of amides and peptides utilizes a coupling system comprising N-iodosuccinimide (NIS), 1,4-diazabicyclo[2.2.2]octane (DABCO), and an N-heterocyclic carbene (NHC) precursor. rsc.orgrsc.org In this system, halogen bonding plays a key role in the in situ generation of an activated carboxylic acid species, which then readily reacts with an amine to form the amide bond. rsc.orgrsc.org This method has been shown to be effective for a wide range of carboxylic acids and amines, producing amides in good to excellent yields without racemization. rsc.orgrsc.org

While this specific system uses iodine, the underlying principle of halogen-bond-mediated activation could potentially be extended to brominated systems for the synthesis of bromo-amides. The use of a catalytic amount of the halogen-bonding species makes this an attractive and potentially sustainable approach to amide synthesis. researchgate.net

Reactivity Profiles and Mechanistic Insights of N Benzyl 2 Bromo N Ethylpropanamide

Nucleophilic Displacement Reactions at the α-Bromo Center

The presence of a bromine atom adjacent to a carbonyl group activates the α-carbon for nucleophilic displacement reactions. The reactivity of this center is the cornerstone of many synthetic applications of N-benzyl-2-bromo-N-ethylpropanamide and related α-bromoamides.

Intramolecular Cyclization Pathways to Nitrogen Heterocycles

The structure of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. These reactions often proceed by initial nucleophilic attack from another part of the molecule onto the electrophilic α-carbon.

One notable pathway involves the intramolecular cyclization of closely related N-benzyl-α-bromopropionamides. In the presence of a strong base like sodium hydride, these compounds can undergo cyclization to form 2-amino-oxazolidinone derivatives. rsc.org This transformation is proposed to occur via a cycloaddition onto the amide carbonyl group. rsc.org For the specific substrate N-benzyl-2-bromopropionamide (a close analog lacking the N-ethyl group), treatment with sodium hydride yields not only the 2-amino-oxazolidinone but also the corresponding 2,5-dioxopiperazine, formed through intermolecular dimerization and cyclization. rsc.org

| Reactant | Conditions | Major Products | Reference |

|---|---|---|---|

| N-Benzyl-2-bromopropionamide | NaH | 5-Benzyl-3,6-dimethyl-2,5-dioxopiperazine, 3-Anilino-4,5-dimethyl-1,3-oxazolidin-2-one | rsc.org |

Furthermore, radical-mediated cyclizations provide another powerful route to complex nitrogen heterocycles. Visible-light-induced intramolecular radical cascades of α-bromo-N-benzyl-alkylamides have been developed to synthesize tetracyclic N-fused indolo[2,1-a]isoquinolin-6(5H)-ones. rsc.org This reaction proceeds via a sequence involving aryl migration, desulfonylation, and cyclization, showcasing a sophisticated transformation pathway initiated by the cleavage of the C-Br bond. rsc.org

Intermolecular Coupling with Varied Nucleophiles (e.g., carbon, nitrogen, oxygen)

The electrophilic α-carbon of this compound is susceptible to attack by a wide range of external nucleophiles, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Nitrogen Nucleophiles: The reaction of α-bromoamides with amines is a common method for synthesizing α-amino amides. nih.gov For instance, kinetic studies on the reaction of α-bromoacetanilides with benzylamines have shown that these reactions proceed via a typical SN2 mechanism. koreascience.kr

| Amide Substrate | Nucleophile | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| N-Benzyl-2-bromopropanamide | Fluoride (from AgF) | AgF | α-Fluoroamide | lookchem.com |

| Chiral α-bromoamides | Oxygen Nucleophiles | Copper Catalyst | α-Oxy-amides | researchgate.net |

| α-Bromoacetanilides | Benzylamines | None | α-Amino amides | koreascience.kr |

Influence of N-Substituents (Benzyl, Ethyl) on Reaction Selectivity and Rate

The nature of the substituents on the amide nitrogen significantly impacts the reactivity of the α-bromo center. In this compound, the presence of both a benzyl (B1604629) and an ethyl group renders the amide tertiary.

This has several consequences:

Absence of N-H Acidity: Unlike primary or secondary amides, there is no acidic proton on the nitrogen. This precludes reaction pathways that involve initial N-deprotonation, which can alter the course of base-mediated reactions.

Steric Hindrance: The bulky benzyl and smaller ethyl groups sterically encumber the amide nitrogen and the carbonyl group. This can influence the approach of nucleophiles and the conformational preferences of the molecule, thereby affecting reaction rates and stereoselectivity. For instance, in related nucleophilic substitution reactions of benzyl bromide with N-substituted anilines, the reactivity is influenced by the steric and electronic properties of the N-substituents. scispace.com

Electronic Effects: The electron-donating nature of the alkyl groups can influence the electron density on the amide nitrogen and carbonyl oxygen, potentially affecting their nucleophilicity in intramolecular reactions.

Transformations Involving the Amide Functional Group

While the α-bromo center is a primary site of reactivity, the amide functional group itself can undergo various transformations, offering alternative synthetic strategies.

Chemoselective Functional Group Interconversions of the Amide Moiety

The amide group in this compound can be selectively transformed into other functional groups, provided the reaction conditions are chosen carefully to avoid premature reaction at the α-bromo center.

One significant transformation is the oxidative debenzylation of the N-benzyl group. This can be achieved using a bromo radical, generated from an alkali metal bromide under mild oxidative conditions. acs.org This reaction efficiently converts N-benzyl amides into their corresponding secondary amides, providing a method for selective deprotection or functionalization. acs.orgorganic-chemistry.org

Other potential transformations, common to tertiary amides, include reduction to the corresponding amine using strong reducing agents like lithium aluminum hydride, or hydrolysis to a secondary amine and propanoic acid under acidic or basic conditions, although the latter would likely be accompanied by substitution of the bromine.

Reactivity of the N-Benzyl Constituent

The N-benzyl group is a key component that influences the molecule's reactivity, particularly at the aromatic ring and the benzylic position.

Electrophilic Aromatic Substitution on the Benzyl Ring

The benzyl group in this compound is expected to undergo electrophilic aromatic substitution (SEAr). The substituent already attached to the benzene (B151609) ring dictates the position and rate of the substitution. wikipedia.org In this case, the substituent is a -CH₂-N(Ethyl)CO-CH(Br)CH₃ group. The nitrogen atom's lone pair of electrons can influence the aromatic ring, but this effect is modulated by its attachment to an electron-withdrawing carbonyl group.

Research on related N-benzyl amides and similar structures confirms that the benzene ring remains susceptible to electrophilic attack. For instance, Friedel-Crafts reactions, nitration, and halogenation would be expected to yield a mixture of ortho and para substituted products. The exact ratio of these products would be influenced by steric hindrance from the bulky amide substituent. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Expected Major Products | Rationale |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | ortho-nitro and para-nitro derivatives | The N-benzylpropanamide group is an o,p-director. |

| Bromination (Br₂/FeBr₃) | ortho-bromo and para-bromo derivatives | The N-benzylpropanamide group is an o,p-director. |

Metal-Catalyzed Cross-Coupling Reactions at the Benzylic Position

The benzylic C-H bonds are relatively weak and susceptible to activation by transition metals, making this position a prime site for cross-coupling reactions. wikipedia.org This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds directly at the carbon adjacent to the aromatic ring.

Various metal catalysts, particularly those based on nickel, palladium, iron, and copper, have been employed for C(sp³)–H functionalization of benzylic positions. nih.govnih.govresearchgate.net For a substrate like this compound, directed C-H activation could be a viable pathway, where the amide carbonyl group coordinates to the metal center, guiding the catalytic C-H cleavage at the benzylic position. However, many successful methods rely on directing groups to achieve high selectivity. nih.govacs.org

Nickel-catalyzed Kumada and Negishi cross-coupling reactions are effective for forming C-C bonds at benzylic positions, often involving the activation of benzylic C-N or C-O bonds. mdpi.comnih.gov In the context of this compound, direct C-H arylation or alkylation at the benzylic position could be achieved using appropriate catalytic systems, potentially competing with reactions at the C-Br bond. Iron-catalyzed cross-coupling reactions have also been shown to be effective for coupling alkyl Grignard reagents with benzamides without cleaving the N-benzyl bond. mdpi.comsemanticscholar.org

Table 2: Examples of Metal-Catalyzed Reactions at Benzylic Positions of Related Amides

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Kumada Coupling | Ni(II)/BINAP | Aryl Grignard | Arylated Benzyl Amide | mdpi.com |

| C-H Arylation | Pd(OAc)₂ | Aryl Boronic Acid | Arylated Benzyl Amide | acs.org |

| C-H Amination | Ni-catalyst | Aryl Boronic Acid | N-Aryl Benzyl Amine | nih.gov |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the nature of intermediates is crucial for predicting product outcomes and optimizing reaction conditions.

Studies on Stereochemical Outcomes in Transformations

This compound possesses a chiral center at the carbon atom bonded to the bromine (C2 of the propanamide moiety). Any transformation involving this stereocenter must be analyzed for its stereochemical outcome.

For instance, a nucleophilic substitution reaction at this α-bromo position would likely proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the chiral center. The bulky N-benzyl-N-ethyl groups could sterically hinder the backside attack required for an SN2 reaction, potentially slowing it down or allowing for competing elimination reactions.

In the context of metal-catalyzed reactions, the stereochemical outcome can be more complex. Enantioconvergent transformations, where a racemic starting material is converted to a single enantiomer of the product, have been developed for related systems like α-bromo amides and benzylic halides using chiral catalysts. nih.gov For example, nickel-catalyzed Negishi reactions of α-bromo amides with alkylzinc reagents can proceed with high enantioselectivity when a chiral ligand is used. nih.gov If a reaction were to occur at the benzylic position creating a new stereocenter, the existing chiral center in the propanamide fragment could induce diastereoselectivity, leading to an unequal formation of diastereomeric products.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic and thermodynamic studies of related amide reactions provide insights into the probable behavior of this compound. The stability of amides means that reactions involving the cleavage of the amide bond, such as hydrolysis, typically require harsh conditions or catalytic activation. researchgate.netresearchgate.net

Kinetic modeling of nickel-catalyzed reactions of amides has shown that catalyst loading can be significantly reduced by optimizing temperature and concentration, based on an understanding of the reaction rates and catalyst deactivation pathways. acs.org For instance, the rate of a cross-coupling reaction at the benzylic position would depend on the rate-determining step, which could be the C-H bond activation, oxidative addition, or reductive elimination from the metal center.

Thermodynamic considerations are also critical. The relative stability of potential intermediates, such as a benzylic radical versus a radical at the α-carbon, would influence the regioselectivity of radical reactions. The benzylic position is known to stabilize radicals effectively through resonance with the aromatic ring. chemistrysteps.comwikipedia.org In reactions involving amide bond rotation, such as those studied by NMR, the equilibrium ratio of rotameric states (trans vs. cis) and the kinetic barrier to their interconversion can be determined. beilstein-journals.org These parameters can be influenced by solvent and the electronic nature of substituents. beilstein-journals.orgscispace.com

Table 3: General Activation Energies for Related Amide Reactions

| Reaction Mechanism | Typical Activation Energy (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| Base-Catalyzed Amide Hydrolysis | 21 | High pH | researchgate.net |

| Acid-Catalyzed Amide Hydrolysis | 31 | Low pH | researchgate.net |

Advanced Spectroscopic Characterization and Structural Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. For N-Benzyl-2-bromo-N-ethylpropanamide, which features a tertiary amide, a chiral center, and distinct alkyl and aryl moieties, NMR is indispensable. The presence of the amide bond can lead to rotational isomers (rotamers) due to the partial double-bond character of the C-N bond, which may result in the observation of multiple sets of signals for adjacent groups at room temperature. scielo.brwarwick.ac.uk

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the N-ethyl group protons, and the methine (CH) proton at the chiral center are expected. The integration of these signals reveals the relative number of protons in each environment.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the carbonyl carbon of the amide, the carbons of the phenyl ring, the benzylic methylene carbon, the carbons of the N-ethyl group, and the C-Br carbon at the chiral center.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Proton (¹H) NMR | Carbon (¹³C) NMR | |||

|---|---|---|---|---|

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic-H (C₆H₅) | ~7.2-7.4 | Multiplet | Aromatic-C (C₆H₅) | ~127-138 |

| Benzylic-CH₂ | ~4.6 | Singlet (or two doublets due to rotamers) | Benzylic-CH₂ | ~50 |

| N-CH₂ (Ethyl) | ~3.4 | Quartet | N-CH₂ (Ethyl) | ~42 |

| CH-Br | ~4.5 | Quartet | C=O (Amide) | ~170 |

| CH₃ (Ethyl) | ~1.2 | Triplet | CH-Br | ~45-55 |

| CH₃ (Propanamide) | ~1.8 | Doublet | CH₃ (Ethyl) | ~13 |

| CH₃ (Propanamide) | ~22 |

Note: The presence of rotational isomers could lead to a doubling of signals for the N-benzyl and N-ethyl groups.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. scielo.br

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would confirm the connectivity within the N-ethyl group (CH₂-CH₃) and the coupling between the C2-proton (CHBr) and the C3-methyl protons of the propanamide backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments. For instance, it would connect the benzylic proton signal at ~4.6 ppm to its corresponding carbon signal at ~50 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule. Key correlations for this compound would include the link from the benzylic methylene protons to the amide carbonyl carbon and from the N-ethyl methylene protons to the same carbonyl carbon, confirming the tertiary amide structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. It is particularly useful for determining stereochemistry and conformational preferences, such as the spatial relationship between the benzyl group and the N-ethyl group around the amide bond.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion, which allows for the calculation of its unique elemental formula. nsf.gov For this compound (C₁₂H₁₆BrNO), HRMS would be used to confirm this composition with high precision (typically to within 5 ppm). A key diagnostic feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass units, providing definitive evidence for the presence of a single bromine atom in the molecule.

X-ray Diffraction Crystallography for Absolute Configuration and Solid-State Structure

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction analysis offers the most definitive structural information. nsf.gov This technique provides an unambiguous three-dimensional map of electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles. nsf.gov Crucially, for a chiral molecule, X-ray crystallography can determine the absolute configuration (R or S) of the stereocenter at the C2 position, providing an absolute structural proof that is unattainable by most other methods. The resulting crystal structure also reveals intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the packing of molecules in the solid state.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

This compound possesses a chiral center at the carbon atom bearing the bromine, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical method for separating these enantiomers. chromatographyonline.comresearchgate.net The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately. chromatographyonline.comchromatographyonline.com

By analyzing a sample of this compound on a chiral HPLC system, two distinct peaks corresponding to the two enantiomers can be resolved. The relative area of these peaks is directly proportional to the amount of each enantiomer present, allowing for the precise calculation of the enantiomeric excess (ee), a critical measure of purity in asymmetric synthesis. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would display several characteristic absorption bands that confirm its structure. The most prominent feature would be a strong, sharp absorption band in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide. Other expected signals include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and benzyl groups (below 3000 cm⁻¹), as well as C=C stretching absorptions for the aromatic ring around 1450-1600 cm⁻¹. The C-Br stretch would likely appear in the fingerprint region (below 800 cm⁻¹).

Computational and Theoretical Investigations of N Benzyl 2 Bromo N Ethylpropanamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical method used extensively in drug design and molecular modeling to determine the electronic structure and properties of molecules with high accuracy and relatively low computational cost. longdom.orgdockdynamics.com For N-Benzyl-2-bromo-N-ethylpropanamide, DFT calculations, likely using a hybrid functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to optimize the molecule's geometry and compute its fundamental electronic properties. mdpi.com These calculations are foundational for all subsequent theoretical analyses. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Orbital Interactions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comtaylorandfrancis.com

For this compound, FMO analysis would reveal key aspects of its reactivity. The HOMO is expected to be localized around the electron-rich regions, such as the phenyl ring and the lone pairs on the nitrogen and oxygen atoms. The LUMO is anticipated to be centered on the electrophilic sites, particularly the carbon atom bonded to the bromine, due to the C-Br bond's antibonding character, and the carbonyl carbon. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. wikipedia.org A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netacs.org DFT calculations would provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's kinetic stability. wuxiapptec.com

Illustrative FMO Parameters for a Representative Amide

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons; relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.0 | Indicates the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into mechanisms that are often difficult to probe experimentally. acs.orgnih.gov For a molecule like this compound, this could involve modeling its synthesis or its reactions, such as nucleophilic substitution at the α-carbon.

Using DFT, researchers can map the potential energy surface of a reaction. This involves locating the structures of reactants, products, and, crucially, the transition states (TS) that connect them. longdom.org A transition state represents the highest energy point along the reaction coordinate. By calculating the energy of the TS relative to the reactants, the activation energy barrier can be determined, which governs the reaction rate. researchgate.net For example, in a substitution reaction where the bromine atom is replaced, calculations would model the approach of a nucleophile, the formation of the TS, and the departure of the bromide ion. This provides a deep, molecular-level understanding of the reaction's feasibility and mechanism. mdpi.comacs.org

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) is a real physical property that reveals the charge distribution of a molecule. brieflands.com It is mapped onto the electron density surface to visualize which parts of the molecule are electron-rich (negative potential) and which are electron-poor (positive potential). researchgate.net This is an invaluable tool for predicting non-covalent interactions and reactive sites. nih.gov

For this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group, making it a likely site for hydrogen bonding and electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the ones on the benzyl (B1604629) and ethyl groups.

Neutral/Intermediate Potential (Green): Spread across the carbon backbone and the surface of the phenyl ring.

The ESP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other reagents, such as solvents, catalysts, or biological receptors. brieflands.comresearchgate.net

Conformation Analysis and Stereochemical Preferences

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. The rotation around the C(O)-N amide bond is particularly important, leading to cis and trans isomers, although tertiary amides often show a strong preference for one form. nsf.gov Furthermore, rotations around the N-benzyl and N-ethyl bonds create a complex conformational landscape.

DFT calculations are used to determine the relative energies of these different conformers. scielo.brmdpi.com By performing a potential energy surface (PES) scan, where key dihedral angles are systematically rotated, researchers can identify the lowest-energy (most stable) conformations. nsf.gov Studies on similar N-aryl amides have shown that both steric and electronic factors, such as allylic strain and repulsion between lone pairs and π-systems, dictate the preferred geometry. nsf.gov For this compound, calculations would clarify the energetic preference between cis and trans conformers and the favored orientations of the benzyl and ethyl groups. nih.govdntb.gov.ua

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to explore its conformational landscape in a simulated environment (e.g., in a solvent like water or chloroform). nih.govdiva-portal.org

For a flexible molecule like this compound, an MD simulation would reveal:

The accessible conformations at a given temperature.

The frequency and time scale of transitions between different conformational states.

The influence of the solvent on conformational preferences.

The flexibility of different parts of the molecule, such as the benzyl and ethyl side chains. chemrxiv.org

MD simulations are essential for understanding how the molecule behaves in a realistic, dynamic setting, which is particularly important for predicting its interactions within a biological system. rsc.org

Prediction of Spectroscopic Parameters through Computational Methods

Quantum chemical calculations can accurately predict various spectroscopic properties, which is a powerful way to validate both the computational model and the experimental structure determination.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate NMR chemical shifts (¹H and ¹³C). rsc.orgmdpi.com These predicted shifts can be compared directly with experimental spectra. A good correlation between the calculated and observed shifts for a particular conformer can help confirm its structure in solution. acs.orgresearchgate.net Discrepancies can point to environmental effects or dynamic processes not captured in the static model. acs.orgresearchgate.net

Similarly, DFT calculations can predict vibrational frequencies. The calculated infrared (IR) spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes, such as the characteristic C=O stretch of the amide group. mdpi.com

Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) - DFT/GIAO | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| Carbonyl C | 170.5 | 170.2 |

| α-Carbon (CH-Br) | 55.2 | 54.9 |

| Benzyl CH₂ | 50.1 | 49.8 |

| Ethyl CH₂ | 45.8 | 45.6 |

Role of N Benzyl 2 Bromo N Ethylpropanamide As a Synthetic Building Block

Precursor for Complex Organic Frameworks

The reactivity of the carbon-bromine bond, coupled with the directing and participating capabilities of the amide group, makes N-Benzyl-2-bromo-N-ethylpropanamide an ideal starting material for the synthesis of various complex organic structures, most notably nitrogen-containing heterocyclic systems and chiral intermediates.

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. semanticscholar.orgnih.gov this compound serves as a potent precursor for the synthesis of several such heterocyclic systems, including pyrrolidines, piperidines, oxazolidines, and thiazoles.

The general strategy for the synthesis of these heterocycles involves the substitution of the bromine atom by a suitable nucleophile, followed by an intramolecular cyclization reaction. The N-benzyl and N-ethyl groups on the amide nitrogen can influence the stereochemical outcome of these reactions and can be retained or modified in the final product.

Pyrrolidines and Piperidines: The synthesis of pyrrolidine (B122466) and piperidine (B6355638) rings can be achieved through various strategies, including intramolecular cyclization of amin-es generated from the precursor. nih.govmdpi.comnih.govwhiterose.ac.ukmdpi.comunisi.it For instance, the bromine atom can be displaced by a nitrogen nucleophile, followed by a ring-closing reaction to form the five or six-membered ring. While direct examples using this compound are not extensively documented, the analogous reactivity of similar α-halo amides suggests its utility in such transformations.

Oxazolidines: The synthesis of oxazolidinones, a class of oxazolidine (B1195125) derivatives, has been demonstrated using a close analog, N-benzyl-2-bromo-2-methylpropanamide. The base-promoted reaction of this compound with lactams leads to the formation of spiro-oxazolidinones. This suggests that this compound could undergo similar reactions with various nucleophiles, such as amino alcohols, to yield oxazolidine derivatives. semanticscholar.orgorganic-chemistry.orgscirp.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method for constructing the thiazole ring, typically involves the reaction of an α-halocarbonyl compound with a thioamide. nih.govencyclopedia.pubbeilstein-journals.orgbepls.comanalis.com.my Given that this compound possesses the requisite α-bromo-carbonyl moiety, it is a prime candidate for this reaction. By reacting it with a thioamide, a variety of substituted thiazoles can be synthesized, with the N-benzyl and N-ethyl groups providing handles for further functionalization.

Table 1: Potential Heterocyclic Systems from this compound

| Heterocycle | General Synthetic Strategy | Potential Reactants |

|---|---|---|

| Pyrrolidines | Intramolecular cyclization | Amines, Azides |

| Piperidines | Intramolecular cyclization | Amines, Azides |

| Oxazolidines | Reaction with amino alcohols | 2-Aminoethanol derivatives |

| Thiazoles | Hantzsch thiazole synthesis | Thioamides, Thiourea |

Construction of Chiral Intermediates and Advanced Molecular Scaffolds

The presence of a stereocenter that can be generated alpha to the carbonyl group makes this compound a valuable precursor for the synthesis of chiral intermediates. These intermediates are crucial in the development of enantiomerically pure pharmaceuticals and other biologically active molecules.

The synthesis of chiral building blocks derived from similar bromoamides has been reported. For example, chiral N-benzyl-2-methyl-2H-benzo[b] nih.govCurrent time information in Bangalore, IN.oxazin/thiazin-3(4H)-ones have been synthesized from (S)-2-chloropropionic acid, highlighting the potential to introduce chirality from a readily available chiral pool. Furthermore, the commercial availability of chiral analogs such as (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide underscores the importance of this class of compounds in asymmetric synthesis. bldpharm.combldpharm.com The N-benzyl group in these molecules can play a crucial role in directing stereoselective reactions.

Application in Polymer Chemistry

Beyond its use in the synthesis of small molecules, this compound and its analogs have found applications in the field of polymer chemistry, primarily as initiators for controlled radical polymerization.

As an Initiator for Controlled Radical Polymerization (e.g., ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. chemrestech.comcmu.edu The success of ATRP relies on the use of an initiator with a labile carbon-halogen bond.

This compound is structurally well-suited to act as an ATRP initiator. The carbon-bromine bond is activated by the adjacent carbonyl group, facilitating its homolytic cleavage in the presence of a transition metal catalyst, typically a copper complex. Research on structurally similar compounds, such as 2-bromo-2-methyl-N-(1-phenyl-ethyl)propanamide, has demonstrated their effectiveness as initiators for the ATRP of various monomers, including methyl methacrylate (B99206) and acrylamide. researchgate.netresearchgate.net This strongly suggests that this compound can be employed to initiate the polymerization of a wide range of monomers, leading to polymers with a benzyl-ethyl-amido functional group at one end.

Table 2: Potential Monomers for ATRP Initiated by this compound

| Monomer Class | Examples |

|---|---|

| Acrylates | Methyl acrylate, Ethyl acrylate, Butyl acrylate |

| Methacrylates | Methyl methacrylate, Ethyl methacrylate |

| Styrenes | Styrene, Substituted styrenes |

| Acrylamides | Acrylamide, N-isopropylacrylamide |

Incorporation into Polymer Architectures as a Monomer

Due to the presence of a reactive bromine atom, this compound is not typically used as a monomer in conventional chain-growth polymerization. The bromine atom would likely interfere with the polymerization process. However, it could potentially be incorporated into polymers through post-polymerization modification, where the bromine atom is used as a handle to attach the molecule to a pre-existing polymer chain. It could also be used in step-growth polymerization if it were bifunctionalized with another reactive group.

Ligand or Catalyst Precursor in Asymmetric Synthesis

While direct applications of this compound as a ligand or catalyst precursor in asymmetric synthesis are not yet widely reported, its structural features suggest potential in this area. The amide functionality, in conjunction with other coordinating groups that could be introduced, could allow it to act as a chiral ligand for metal-catalyzed reactions.

For instance, the development of N,N'-dioxide amide compounds as effective chiral ligands for a variety of asymmetric transformations highlights the potential of amide-containing molecules in catalysis. scu.edu.cn By modifying the structure of this compound, for example, by introducing another coordinating group, it may be possible to design novel chiral ligands. This remains an area ripe for exploration and could lead to the development of new and efficient catalysts for asymmetric synthesis. scbt.comsemanticscholar.org

Divergent Synthesis of Chemical Libraries for Exploration of Structural Diversity

The strategic use of versatile building blocks is fundamental to the successful implementation of divergent synthesis, a powerful approach for generating chemical libraries with broad structural diversity. This compound emerges as a promising scaffold in this context, possessing multiple reactive sites that can be selectively addressed to create a wide array of distinct molecular architectures. Its core structure, featuring a reactive bromine atom, an N-benzyl group, and an N-ethylpropanamide backbone, provides a foundation for introducing molecular complexity through a variety of chemical transformations.

The general strategy for employing this compound in divergent synthesis would involve a series of reactions where different reagents are systematically introduced to modify specific parts of the molecule. This leads to a branching reaction pathway, with each new branch representing a unique structural class within the chemical library.

One of the key features of this compound is the presence of the α-bromo group, which serves as a versatile handle for introducing structural diversity. This electrophilic center is susceptible to nucleophilic substitution by a wide range of nucleophiles, allowing for the facile introduction of various functional groups and molecular fragments. For instance, reaction with different amines, thiols, or alcohols would lead to the corresponding α-amino, α-thio, or α-alkoxy derivatives, respectively. Each of these new derivatives can then serve as a starting point for further diversification.

The N-benzyl and N-ethyl groups on the amide nitrogen also offer opportunities for structural modification, although they are generally less reactive than the α-bromo position. The benzyl (B1604629) group, for example, can be subjected to modifications on the aromatic ring through electrophilic aromatic substitution reactions, or it can be cleaved under specific conditions to reveal a secondary amide, which can then be further functionalized.

The amide bond itself, while generally stable, can be a site for diversification through cleavage and re-formation with different amines or carboxylic acids, or through reduction to the corresponding amine.

The following table outlines potential reaction pathways for the divergent synthesis of a chemical library starting from this compound. Each pathway represents a branch in the synthetic tree, leading to a distinct set of compounds with unique structural features.

| Reaction Type | Reagents and Conditions | Resulting Structural Motif | Potential for Further Diversification |

| Nucleophilic Substitution at α-carbon | Various nucleophiles (e.g., primary/secondary amines, thiols, alcohols, azide) in the presence of a base. | α-heteroatom substituted propanamides. | The newly introduced functional group can be further modified. For example, an azide (B81097) can be reduced to an amine and then acylated. |

| Suzuki Coupling | Aryl or vinyl boronic acids with a palladium catalyst. | α-aryl or α-vinyl propanamides. | The newly introduced aryl or vinyl group can be further functionalized. |

| Sonogashira Coupling | Terminal alkynes with a palladium and copper co-catalyst. | α-alkynyl propanamides. | The alkyne can undergo click chemistry reactions, such as cycloadditions with azides to form triazoles. |

| Heck Coupling | Alkenes with a palladium catalyst. | α-alkenyl propanamides. | The double bond can be subjected to various transformations like hydrogenation, epoxidation, or dihydroxylation. |

| Intramolecular Cyclization | Introduction of a nucleophilic group on the N-benzyl or N-ethyl chain followed by base-mediated cyclization. | Heterocyclic scaffolds such as piperazinones or morpholinones. | The heterocyclic ring can be further substituted. |

| Debenzylation and N-Acylation | Hydrogenolysis to remove the benzyl group, followed by reaction with various acylating agents. | N-acylated-N-ethyl-2-bromopropanamides. | The new acyl group introduces diversity, and the bromine atom remains available for further reactions. |

Research Findings on Related Scaffolds

While specific research detailing the use of this compound in extensive library synthesis is not prevalent in publicly available literature, studies on analogous α-bromo amides and N-substituted amides provide strong evidence for its potential. For instance, the use of chiral 2-bromo carboxylic acids, which are precursors to α-bromo amides, has been reported in the sub-monomer synthesis of peptide tertiary amide (PTA) libraries. nih.gov This approach allows for the creation of stereochemically diverse libraries by using different chiral building blocks. nih.gov The reactions of α-bromoamides with various nucleophiles to form heterocyclic structures like oxazolidin-4-ones have also been documented, highlighting a pathway for generating scaffold diversity. rsc.org

Furthermore, the versatility of the N-benzyl group in directing reactions and its potential for modification or removal is a well-established principle in organic synthesis. The combination of these reactive features within the single molecule of this compound makes it a conceptually ideal candidate for divergent synthesis strategies aimed at exploring a vast chemical space. The systematic application of the reactions outlined above would enable the generation of a large and diverse library of compounds, which could then be screened for various biological activities.

Future Perspectives and Emerging Trends in α Haloamide Research

Innovations in Asymmetric Synthesis of N-Benzyl-2-bromo-N-ethylpropanamide Analogues

The synthesis of enantioenriched α-haloamides is a significant focus, as the stereochemistry at the α-carbon is often crucial for the biological activity of the final products. While traditional methods often yield racemic mixtures, modern approaches are increasingly targeting the asymmetric synthesis of these chiral building blocks. nih.govnih.gov

Recent breakthroughs in catalysis offer promising avenues for the enantioselective synthesis of analogues of this compound. Nickel-catalyzed cross-coupling reactions, for instance, have demonstrated the ability to conduct stereoconvergent arylations of racemic α-chloroamides. orgsyn.org This methodology could potentially be adapted for the asymmetric synthesis of N-benzyl-α-aryl-N-ethylpropanamides from their corresponding α-bromo precursors.

Photoenzymatic catalysis is another rapidly emerging area. Engineered enzymes, such as flavin-dependent "ene"-reductases, have been utilized for the highly enantioselective hydroalkylation of olefins with α,α-dichloroamides to produce α-chloroamides. nih.gov These biocatalytic systems offer the potential for high selectivity under mild conditions, overcoming challenges associated with small molecule catalysts which can be plagued by issues like hydrodehalogenation. nih.gov The adaptation of such enzymatic systems for the synthesis of chiral this compound analogues represents a compelling future direction.

A summary of representative catalytic systems for the asymmetric synthesis of α-haloamide analogues is presented in Table 1.

| Catalyst System | Reactants | Product Type | Enantioselectivity (ee) | Reference |

| NiCl₂·dme / (R)-(i-Pr)-Pybox | Racemic α-bromo amide, Alkylzinc reagent | Enantioenriched α-alkyl amide | Good | orgsyn.org |

| Ni/Photoredox Dual Catalysis with BiOX ligand | α-N-heterocyclic trifluoroborate, Aryl bromide | Chiral N-benzylic heterocycle | Good to Excellent | nih.gov |

| Engineered Photoenzyme (Flavin-dependent "ene"-reductase) | α,α-dichloroamide, Alkene | Enantioenriched α-chloroamide | Excellent | nih.gov |

| Isothiourea / Brønsted Acid | Arylacetic acid ester, Hemiaminal ether | α-Aryl-β²-amino ester | Up to 96:4 er | st-andrews.ac.uk |

Development of Catalyst-Free or Metal-Free Transformations

The development of synthetic methods that avoid the use of heavy metals is a significant trend in green chemistry, aiming to reduce cost and environmental impact. For α-haloamides like this compound, several catalyst-free or metal-free transformations are being explored.

Visible light-induced reactions have emerged as a powerful tool. For example, the intramolecular aryl migration/desulfonylation/cyclization cascade of α-bromo-N-benzyl-alkylamides can be initiated by visible light to synthesize complex N-fused indoles. rsc.org Similarly, metal-free chlorination of toluenes using N,N-dichloroacetamide can be achieved with visible light, suggesting the potential for light-mediated halogenations and subsequent reactions of α-haloamides. mdpi.com

Electron donor-acceptor (EDA) complex formation is another promising metal-free strategy. The formation of an EDA complex between an α-bromoimide and a nitrogenous base can lead to photoinduced electron transfer upon irradiation, generating a carbon-centered radical that can participate in further reactions, such as the synthesis of γ-lactams from unactivated alkenes. rsc.org

Furthermore, catalyst-free cycloaddition reactions are being developed. For instance, α-haloamides can react with organo-cyanamides under mild, catalyst-free conditions to produce five-membered cyclic guanidines. acs.org These methods highlight a shift towards more sustainable synthetic protocols that could be applied to the transformations of this compound.

Mechanistic Exploitation for Novel Reaction Discovery

A deeper understanding of the reaction mechanisms involving α-haloamides is paving the way for the discovery of novel transformations. The rich chemistry of the α-haloamide functional group allows it to act as an electrophile, a radical precursor, or even a latent enolate. nih.gov

The generation of aza-oxyallyl cations from α-haloamides under mild, metal-free conditions is a key mechanistic insight. These cations can act as effective alkylating agents in electrophilic aromatic substitutions, enabling the heteroarylation of congested α-bromoamides with various heteroarenes. acs.org This reactivity opens up new possibilities for the synthesis of complex, polycyclic structures from this compound analogues.

Radical-mediated transformations are also a major area of exploration. The homolytic cleavage of the carbon-halogen bond can be initiated by photoredox catalysis or the formation of an electron donor-acceptor (EDA) complex. nih.govrsc.org The resulting electrophilic carbon-centered radical can undergo a variety of reactions, including addition to olefins to form new carbon-carbon bonds. rsc.org Understanding the factors that control the reactivity and selectivity of these radical intermediates is crucial for developing new synthetic methods.

The concept of "umpolung" or polarity reversal is another powerful mechanistic principle being exploited. By activating the amide, the α-position can be rendered electrophilic, allowing for nucleophilic attack by a range of heteroatom nucleophiles under redox-neutral conditions. acs.org This strategy provides a unified approach to the α-functionalization of amides.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis, and the field of α-haloamide chemistry is no exception. These computational tools can accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes, suggesting optimal reaction conditions, and even proposing novel reaction pathways. nih.govresearchgate.netresearchgate.net

For a target molecule like a derivative of this compound, ML models can be trained on large datasets of chemical reactions to predict the most efficient synthetic route. beilstein-journals.org These models can consider various factors, including the availability and cost of starting materials, reaction yields, and selectivity. This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

ML algorithms are also being used to optimize reaction conditions. By analyzing data from high-throughput experimentation (HTE), ML models can identify the optimal combination of catalysts, solvents, bases, and temperatures to maximize the yield and selectivity of a desired transformation. beilstein-journals.org This is particularly valuable for complex reactions like asymmetric catalysis.

Furthermore, AI can assist in the discovery of novel reactions. By analyzing vast amounts of chemical data, AI algorithms can identify patterns and relationships that may not be apparent to human chemists, leading to the development of new and unexpected transformations of α-haloamides. nih.gov

Scalable Synthesis and Process Chemistry Optimization for Industrial Applications

For α-haloamides with potential industrial applications, the development of scalable and efficient synthetic processes is paramount. This involves moving from laboratory-scale syntheses to robust, cost-effective, and safe manufacturing processes.

Key considerations in process chemistry optimization include:

Starting Material Sourcing: Utilizing readily available and inexpensive starting materials is crucial for cost-effectiveness.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading to maximize throughput and minimize energy consumption.

Solvent Selection: Choosing solvents that are effective, safe, and easily recyclable.

Purification: Developing efficient and scalable purification methods, such as crystallization, to obtain the final product with high purity.

Safety: Identifying and mitigating potential hazards associated with the reagents and reaction conditions.

The scale-up of a visible-light-mediated synthesis of benzyl (B1604629) chlorides from toluenes without the need for additives or radical initiators has been successfully demonstrated, indicating the potential for scalable, greener processes in the future. mdpi.com

The following table summarizes key aspects of scalable synthesis for α-haloamide production.

| Parameter | Objective | Example from Related Synthesis | Reference |

| Starting Materials | Cost-effective and readily available | Diacrylic anhydride, Benzylamine | google.com |

| Reaction Sequence | Efficient and high-yielding | Amidation → Bromination → Methoxylation | google.com |

| Purification | Scalable and effective | Crystallization | google.com |

| Process Type | Amenable to industrial scale | Batch reaction process | google.com |

| Green Chemistry | Metal-free, reduced waste | Visible-light mediated chlorination | mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl-2-bromo-N-ethylpropanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of a precursor amide using reagents like TIPSCl (triisopropylsilyl chloride) in DMF with Et₃N as a base (3.5 h, room temperature) is effective . Alternatively, Pd/C-catalyzed hydrogenation in methanol (18 h, room temp) may reduce intermediates . Optimization should focus on solvent polarity (e.g., CH₂Cl₂ vs. DMF), reaction time, and stoichiometry to minimize byproducts.

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards. Stability studies should assess degradation in solvents (e.g., DMSO, methanol) at 4°C, -20°C, and room temperature over 1–4 weeks. Mass spectrometry (EI-MS) from NIST databases provides reference fragmentation patterns . For crystallinity analysis, X-ray diffraction (e.g., triclinic P1 system, a = 7.5818 Å, b = 10.4650 Å) confirms structural integrity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify benzyl (δ 7.2–7.4 ppm for aromatic protons) and ethyl groups (δ 1.2–1.4 ppm for CH₃).

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Br bond (~550 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z ~270 (calculated for C₁₂H₁₅BrNO) .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine at the β-position enhances electrophilicity, making it susceptible to SN2 reactions. For example, substitution with amines or thiols requires polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) at 50–80°C. Kinetic studies using GC-MS can track reaction progress and competing elimination pathways .

Q. What crystallographic data support the conformational analysis of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals a triclinic lattice (space group P1) with angles α = 73.939°, β = 82.878°, γ = 91.295° . The dihedral angle between the benzyl and ethyl groups (≈120°) indicates steric hindrance, which correlates with reduced rotational freedom in solution (confirmed by VT-NMR) .